

Application Notes & Protocols: Electrospinning of Polyacrylic Acid Nanofibers for Tissue Engineering

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acrylic Acid*

Cat. No.: *B147446*

[Get Quote](#)

Introduction

The core principle of tissue engineering is to repair or replace damaged tissues by combining cells, growth factors, and biomaterial scaffolds. A scaffold's primary role is to mimic the native extracellular matrix (ECM), providing a structural and biochemical template that guides cell adhesion, proliferation, and differentiation.^[1] The electrospinning technique has emerged as a versatile and powerful method for fabricating nanofibrous scaffolds that closely resemble the architecture of the natural ECM.^{[2][3]} These nanofibers offer a high surface-area-to-volume ratio and interconnected porosity, which are highly desirable for tissue engineering applications.^{[1][2]}

Among the vast array of polymers, **polyacrylic acid** (PAA) has garnered significant interest. PAA is a synthetic polymer renowned for its biocompatibility, non-toxicity, and exceptional hydrophilicity.^{[4][5][6]} Its structure, rich in carboxylic acid (–COOH) functional groups, not only allows it to absorb large amounts of water to form hydrogels but also provides ample sites for chemical modification, crosslinking, and the attachment of bioactive molecules.^[7] These properties make PAA an excellent candidate for creating scaffolds that can provide a hydrated, ECM-like environment conducive to tissue regeneration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the principles, protocols, and applications of

electrospinning PAA nanofibers, moving from fundamental solution chemistry to advanced scaffold characterization and application in tissue engineering.

Scientific Principles: The "Why" Behind the Method

The Electrospinning Process

Electrospinning utilizes a strong electric field to draw a fine jet from a polymer solution, resulting in the deposition of solid nanofibers onto a collector.^[3] The process begins when the electrostatic repulsion within the charged polymer solution overcomes the surface tension of the solution droplet at the tip of a spinneret, forming a "Taylor cone". From the apex of this cone, a charged jet erupts and undergoes a chaotic whipping motion. This instability dramatically elongates the jet and, coupled with rapid solvent evaporation, reduces its diameter to the nanometer scale before it reaches the grounded collector as a non-woven fibrous mat.^[8]
^[9]

Why Polyacrylic Acid for Tissue Engineering Scaffolds?

The selection of PAA is underpinned by several key properties that make it highly suitable for creating biomimetic scaffolds:

- **Biocompatibility and Biodegradability:** PAA is generally considered non-toxic and biocompatible, eliciting a minimal inflammatory response, which is critical for implantable materials.^{[4][5][6]} While pristine PAA is not biodegradable in the human body, it can be engineered with degradable cross-linkers to break down over time.^[10]
- **Hydrophilicity and Hydrogel Formation:** The dense network of carboxyl groups makes PAA exceptionally hydrophilic, allowing it to absorb and retain significant volumes of water.^{[7][11]} This superabsorbent quality enables PAA nanofibers to form hydrogel-like structures that mimic the hydrated, soft-tissue environment of the native ECM.^[11]
- **Functional Groups for Bio-conjugation:** The carboxyl groups are readily available for covalent linkage to bioactive molecules such as growth factors, peptides (e.g., RGD sequences for cell adhesion), and drugs, enabling the creation of functionalized, "smart" scaffolds that can actively direct cellular behavior.^{[4][5]}

Core Challenges in Electrospinning PAA

Despite its advantages, electrospinning pure PAA presents two primary challenges:

- Poor Electrosprinnability: PAA dissolved in pure water often has insufficient solution conductivity and chain entanglement to be effectively drawn into stable fibers, leading to a process of electrospraying (droplet formation) rather than electrospinning.[12]
- Water Solubility: As-spun PAA nanofibers are water-soluble. This means they will readily dissolve upon contact with aqueous environments like cell culture media or bodily fluids, making them unusable as stable scaffolds without further modification.[13][14]

The following protocols are designed to systematically address these challenges.

Part 1: Polymer Solution Preparation and Optimization

The quality of the final nanofiber mat is critically dependent on the properties of the polymer solution. This section provides a protocol for preparing a baseline PAA solution and outlines key strategies for optimizing its electrosprinnability.

Materials & Equipment

- **Polyacrylic acid** (PAA) powder (High molecular weight is preferred)
- Solvents: Deionized (DI) water, Ethanol (EtOH)
- Carrier Polymers (optional): Polyvinyl alcohol (PVA), Polycaprolactone (PCL)
- Conductivity Enhancer (optional): Sodium hydroxide (NaOH), Sodium chloride (NaCl)
- Magnetic stirrer and stir bars
- Analytical balance
- Glass beakers or vials

Core Protocol: PAA Solution Preparation

This protocol describes the preparation of a PAA solution using a water/ethanol co-solvent system, which improves solvent evaporation and spinnability compared to pure water.[\[15\]](#)

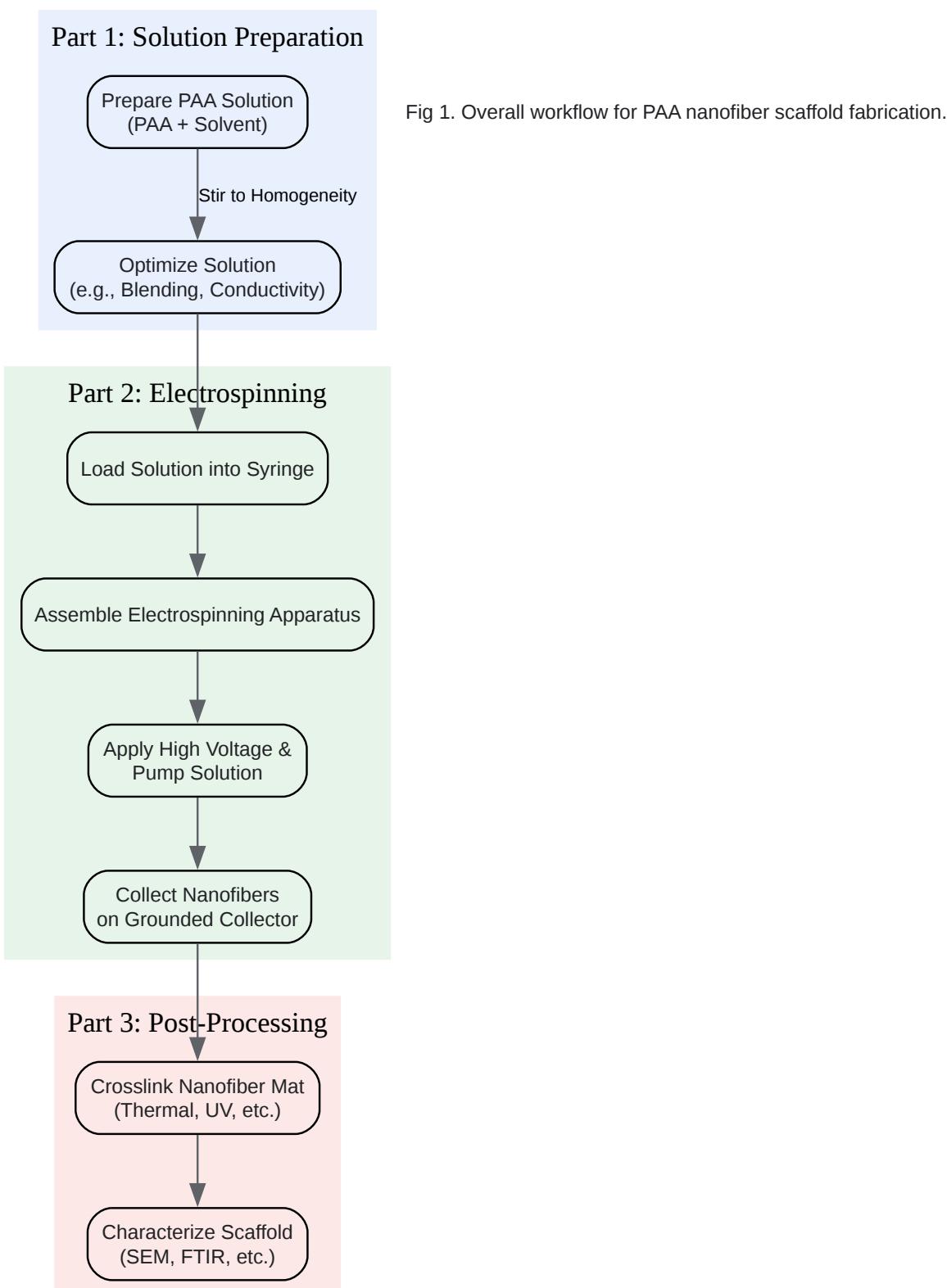
- Weigh PAA: Accurately weigh the desired amount of PAA powder to achieve the target concentration (e.g., for a 5% w/v solution, weigh 0.5 g of PAA).
- Prepare Solvent: Prepare the co-solvent mixture. A common starting point is a 70:30 ratio of DI water to ethanol.[\[15\]](#) For a 10 mL total volume, this would be 7 mL of DI water and 3 mL of ethanol.
- Dissolution: Place a magnetic stir bar in the beaker with the solvent. Slowly add the PAA powder to the solvent while stirring continuously.
- Stir to Homogeneity: Cover the beaker to prevent solvent evaporation and stir at room temperature for a minimum of 8 hours, or until the PAA is fully dissolved and the solution is clear and homogeneous.[\[16\]](#)

Optimization Strategies & Their Scientific Rationale

The core protocol provides a starting point. To achieve bead-free, uniform nanofibers, the following optimization strategies are often necessary.

- Strategy 1: Blending with a Carrier Polymer:
 - Rationale: Blending PAA with a polymer known for excellent electrospinnability, such as PVA or PCL, is a highly effective strategy. The carrier polymer increases the solution viscosity and chain entanglement, which are crucial for preventing the jet from breaking into droplets and promoting the formation of continuous fibers.[\[4\]](#)[\[11\]](#)[\[17\]](#) This also allows for the tuning of mechanical properties and degradation rates.[\[18\]](#)
 - Example Protocol (PAA/PVA Blend): Prepare separate solutions of PAA (e.g., 5% w/v in water) and PVA (e.g., 10% w/v in water). Mix the two solutions at a desired weight ratio (e.g., 50:50) and stir for several hours to ensure homogeneity.
- Strategy 2: Modifying Solution Conductivity:

- Rationale: The electrostatic forces that draw the fiber are dependent on the charge carried by the polymer jet. Increasing the solution's conductivity enhances these forces, leading to greater stretching of the jet and the formation of thinner, more uniform fibers.[19]
- Example Protocol (Neutralization): While stirring the PAA solution, slowly add a low-concentration NaOH solution (e.g., 0.1 M) dropwise. This neutralizes some of the carboxylic acid groups to sodium carboxylate, increasing the number of free ions in the solution.[12] Monitor conductivity with a meter. Be cautious, as excessive neutralization can significantly alter solution viscosity.


Table 1: Example PAA Solution Formulations

Polymer System	Concentration (% w/v)	Solvent	Key Outcome	Reference(s)
PAA	3 - 6	Ethanol	Fiber diameter is highly dependent on concentration.	[16]
PAA	5	DI Water / Ethanol (70:30)	Uniform, bead-free nanofibers.	[15]
PAA / PVA	PAA/PVA molar ratios from 19.81 to 83.17	Water	Increasing PAA ratio decreased fiber diameter due to higher conductivity.	[4]
PAA / Chitosan	15 (70:30 PAA:Chi ratio)	Water / 2% Acetic Acid	Homogeneous blend for electrospinning.	[20]
PAA / POC	N/A	N/A	Scaffold with intrinsic antibacterial activity for wound healing.	[21]

Part 2: The Electrospinning Process & Parameter Control

Once an optimized solution is prepared, the next step is to control the electrospinning process parameters to fabricate the desired nanofiber architecture.

Workflow Diagram: From Solution to Scaffold

[Click to download full resolution via product page](#)

Caption: Fig 1. Overall workflow for PAA nanofiber scaffold fabrication.

Core Protocol: Electrospinning

- Syringe Loading: Load the prepared polymer solution into a plastic syringe fitted with a blunt-tipped metal needle (e.g., 22-gauge).
- Apparatus Setup: Mount the syringe onto the syringe pump. Position the needle tip a set distance from the grounded collector (e.g., a flat metal plate covered with aluminum foil).
- Electrical Connection: Attach the positive lead from the high-voltage power supply to the metal needle. Ensure the collector is connected to the ground.
- Initiate Pumping: Set the syringe pump to a steady, low flow rate.
- Apply Voltage: Turn on the high-voltage power supply and gradually increase the voltage until a stable Taylor cone and a continuous jet are observed.
- Collection: Allow the process to run for the desired duration to collect a nanofiber mat of sufficient thickness.
- Shutdown: After collection, turn off the power supply and then the syringe pump. Carefully remove the nanofiber mat from the collector.

Parameter Optimization and its Causality

Precise control over nanofiber diameter and morphology is achieved by tuning the process parameters.[\[16\]](#) The interplay between these factors is crucial for reproducible results.

- Solution Concentration: This is often the most influential parameter.[\[16\]](#)
 - Causality: Higher concentrations lead to increased solution viscosity and greater polymer chain entanglement. This resists the stretching forces of the electric field, resulting in thicker fibers.[\[14\]](#) Conversely, too low a concentration leads to insufficient entanglement, causing the jet to break into droplets and form beads instead of continuous fibers.[\[9\]](#)
- Applied Voltage:
 - Causality: Increasing the voltage increases the electrostatic repulsion in the jet, leading to greater stretching forces and a potential decrease in fiber diameter. However, an

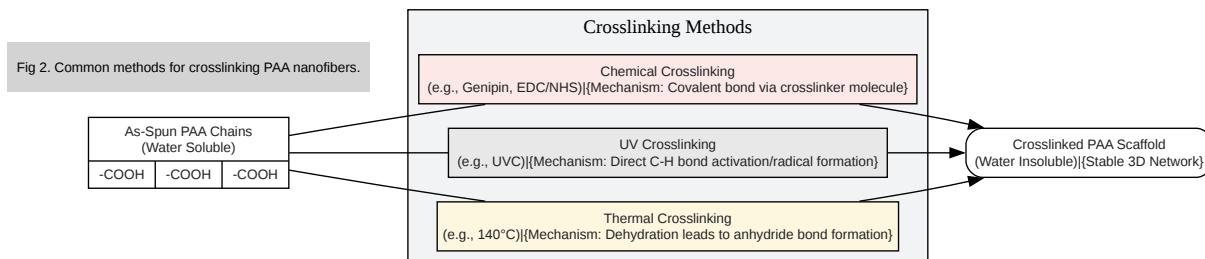
excessively high voltage can increase the jet velocity, leaving less time for solvent evaporation and potentially leading to fused, wet fibers at the collector. There is an optimal range for stable spinning.

- Flow Rate:

- Causality: A lower flow rate is generally preferred. If the flow rate is too high, more solution is ejected than the electric field can effectively draw, leading to the formation of large beads or thicker, less uniform fibers.[\[16\]](#) A stable flow rate ensures a consistent Taylor cone and uniform fiber production.

- Tip-to-Collector Distance:

- Causality: This distance determines the "time of flight" for the polymer jet. A greater distance allows more time for the solvent to evaporate, ensuring dry fibers are deposited on the collector.[\[16\]](#) If the distance is too short, the fibers may still be wet upon collection, leading to a fused, film-like structure instead of a porous mat.


Table 2: Typical Electrospinning Parameter Ranges for PAA Systems

Parameter	Typical Range	Effect of Increasing the Parameter	Reference(s)
Concentration	3 - 12 wt%	Increases fiber diameter, reduces bead formation.	[16]
Applied Voltage	15 - 25 kV	Generally decreases fiber diameter (up to a point).	[16]
Flow Rate	0.5 - 1.5 mL/h	Can increase fiber diameter and bead formation.	[16]
Distance	15 - 20 cm	Increases solvent evaporation time, can lead to thinner fibers.	[16]

Part 3: Post-Spinning Crosslinking for Scaffold Stability

As-spun PAA nanofibers will dissolve in aqueous media. Crosslinking is a mandatory step to create covalent bonds between polymer chains, rendering the scaffold insoluble and mechanically stable for cell culture and implantation.[13][14]

Diagram: PAA Crosslinking Mechanisms

[Click to download full resolution via product page](#)

Caption: Fig 2. Common methods for crosslinking PAA nanofibers.

Method 1: Thermal Crosslinking Protocol

- Rationale: Heating PAA above 140°C causes adjacent carboxylic acid groups to undergo a dehydration reaction, forming an intramolecular or intermolecular anhydride linkage. This is a simple, chemical-free method.[4][7]
- Protocol:
 - Place the electrospun PAA nanofiber mat in a vacuum oven.
 - Heat the mat to 140-150°C.

- Hold at this temperature for a specified time (e.g., 30 minutes to 2 hours). The duration will affect the crosslinking density.[14]
- Allow the mat to cool to room temperature before removal.

Method 2: UV Radiation Crosslinking Protocol

- Rationale: Ultraviolet C (UVC) radiation can induce crosslinking in PAA without the need for any photo-initiator or crosslinking agent.[13] This is advantageous for biomedical applications where residual chemicals are a concern. The high energy of UVC photons is thought to create radicals on the polymer backbone, which then combine to form covalent crosslinks.
- Protocol:
 - Place the PAA nanofiber mat on a substrate (e.g., glass slide).
 - Position the mat inside a UVC chamber (e.g., a UVO cleaner).
 - Expose the mat to UVC radiation (254 nm) for a defined period (e.g., 15-60 minutes). The exposure time controls the crosslinking density.[13]

Method 3: Chemical Crosslinking Considerations

- Rationale: Chemical crosslinkers create specific covalent bonds and can offer more control over crosslinking density. While traditional agents like glutaraldehyde are effective, they often exhibit cytotoxicity. For tissue engineering, more biocompatible crosslinkers are preferred. [22] Natural crosslinkers like Genipin, derived from the gardenia fruit, form stable crosslinks with amine-containing polymers often blended with PAA (like chitosan or gelatin) and show much lower cytotoxicity.[22]

Part 4: Characterization of PAA Nanofiber Scaffolds

After fabrication and crosslinking, scaffolds must be characterized to ensure they meet the required specifications for the intended application.

- Morphological Analysis (SEM): Scanning Electron Microscopy is used to visualize the nanofiber morphology. It allows for the measurement of fiber diameter, assessment of fiber

uniformity, detection of beads, and characterization of the pore structure of the scaffold.[16][23]

- Chemical Analysis (FTIR): Fourier-Transform Infrared Spectroscopy is used to confirm the chemical identity of the scaffold and verify successful crosslinking. For thermal crosslinking, the appearance of a characteristic peak for anhydride groups (around 1800 cm^{-1}) and a decrease in the carboxyl peak would indicate a successful reaction.
- Biocompatibility Assays (e.g., MTT): To ensure the scaffold material and any crosslinking process do not harm cells, in vitro cytotoxicity tests are essential. An MTT assay, for example, can be used to measure the metabolic activity of cells cultured in the presence of the scaffold material, providing an indication of cell viability.[7]
- Cell Seeding and Proliferation: The ultimate test of a tissue engineering scaffold is its ability to support cell life. Seeding the scaffold with a relevant cell type (e.g., fibroblasts for skin, osteoblasts for bone) and observing cell attachment, spreading, and proliferation over time using fluorescence microscopy or SEM confirms the scaffold's functionality.[18][21]

Applications in Tissue Engineering

The unique properties of crosslinked PAA nanofiber scaffolds make them suitable for a range of tissue engineering applications.

- Wound Healing and Skin Regeneration: The high water absorption capacity of PAA scaffolds makes them ideal for managing wound exudate while maintaining the moist environment necessary for healing.[11][21] They can be loaded with antimicrobial agents or growth factors to prevent infection and accelerate tissue repair.[21] The porous nanofibrous structure promotes fibroblast infiltration and keratinocyte migration.[24]
- Bone Tissue Engineering: While PAA alone lacks osteoconductive properties, it can be blended with polymers like PCL or incorporated with bioactive ceramics (e.g., hydroxyapatite) to create composite scaffolds.[25] These scaffolds provide the necessary mechanical support and a template for osteoblast adhesion and the deposition of new bone matrix.[25][26]
- Controlled Drug Delivery: The hydrogel nature of PAA nanofibers makes them excellent vehicles for the controlled release of therapeutics.[7][27] Drugs or growth factors can be

encapsulated within the fibers during the electrospinning process or loaded after fabrication. The release kinetics can be tuned by modulating the crosslinking density and fiber diameter.

Conclusion and Future Outlook

Electrospinning **polyacrylic acid** provides a powerful platform for creating advanced scaffolds for tissue engineering. By understanding and controlling the interplay between solution properties, process parameters, and post-processing modifications like crosslinking, researchers can fabricate nanofibrous mats with tailored chemical, physical, and biological properties. The inherent biocompatibility and hydrophilicity of PAA, combined with the biomimetic architecture afforded by electrospinning, create scaffolds that are highly effective for wound healing, drug delivery, and regenerative medicine.

Future research will likely focus on developing more complex, multi-functional PAA-based systems. This includes creating scaffolds with spatial gradients of bioactive molecules, fabricating multi-layered constructs that mimic the structure of complex tissues, and blending PAA with a wider range of natural and synthetic polymers to achieve scaffolds with precisely tuned mechanical and degradation profiles.

References

- Journal of Nanostructures. (n.d.). Optimization of electrospinning conditions for magnetic poly (acrylonitrile- co- **acrylic acid**) nanofibers.
- Arkaban, H., et al. (2022). **Polyacrylic Acid** Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. *Polymers*, 14(6), 1259.
- Sarkar, S., et al. (2019). Systematic investigation of parameters of an electrospinning process of poly(**acrylic acid**) nanofibres using response surface methodology. *Bulletin of Materials Science*, 42(154).
- Al-Hillaz, A. A., et al. (2023). Overview of Tissue Engineering and Drug Delivery Applications of Reactive Electrospinning and Crosslinking Techniques of Polymeric Nanofibers with Highlights on Their Biocompatibility Testing and Regulatory Aspects. *Pharmaceutics*, 15(7), 1968.
- Mohamed, A., et al. (2022). Electrospinning of Poly (Acrylamide), Poly (**Acrylic Acid**) and Poly (Vinyl Alcohol) Nanofibers: Characterization and Optimization Study on the Effect of Different Parameters on Mean Diameter Using Taguchi Design of Experiment Method. *Materials (Basel)*, 15(17), 5876.
- Thakur, G., et al. (2010). Crosslinking neat ultrathin films and nanofibres of pH-responsive poly(**acrylic acid**) by UV radiation. *Soft Matter*, 6(5), 1045-1052.

- Mohamed, A., et al. (2022). Electrospinning of Poly (Acrylamide), Poly (**Acrylic Acid**) and Poly (Vinyl Alcohol) Nanofibers: Characterization and Optimization Study on the Effect of Different Parameters on Mean Diameter Using Taguchi Design of Experiment Method. *Materials* (Basel), 15(17), 5876.
- Arkaban, H., et al. (2022). **Polyacrylic Acid** Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. *Polymers*, 14(6), 1259.
- ResearchGate. (n.d.). Poly(**acrylic acid**) nanofibers by electrospinning.
- ResearchGate. (n.d.). Fabrication and characterization of nanofibrous **polyacrylic acid** superabsorbent using gas-assisted electrospinning technique.
- Johnson, J., et al. (2017). Development of poly (1,8 octanediol-co-citrate) and poly (**acrylic acid**) nanofibrous scaffolds for wound healing applications. *Biomedical Materials*, 12(6), 065005.
- Arkaban, H., et al. (2022). **Polyacrylic Acid** Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. *Polymers*, 14(6), 1259.
- Brieflands. (n.d.). Fabrication of Novel Electrospun **Polyacrylic Acid**/Chitosan Nanofibers for Organic Dye Adsorption from Aqueous Solution.
- Pham, Q. P., et al. (2006). Electrospinning of polymeric nanofibers for tissue engineering applications: a review. *Tissue Engineering*, 12(5), 1197-1211.
- ResearchGate. (n.d.). Electrospun Crosslinked Poly (**Acrylic Acid**) Fiber Constructs: Toward a Synthetic Model of the Cortical Layer of Nerve.
- Lin, W.-C., et al. (2021). Microstructure and Biological Properties of Electrospun In Situ Polymerization of Polycaprolactone-Graft-**Polyacrylic Acid** Nanofibers and Its Composite Nanofiber Dressings. *Polymers*, 13(23), 4212.
- Universidade de Lisboa. (n.d.). Development and characterization of **Polyacrylic acid** nanofibers.
- ResearchGate. (n.d.). (PDF) **Polyacrylic Acid** Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications.
- ResearchGate. (n.d.). Ultra-fine polyelectrolyte fibers from electrospinning of poly(**acrylic acid**).
- Zulkifli, M. Z. A., et al. (2023). Overview of Electrospinning for Tissue Engineering Applications. *Polymers*, 15(15), 3239.
- Augustine, R., et al. (2023). A Review on the Electrospinning of Polymer Nanofibers and Its Biomedical Applications. *Journal of Functional Biomaterials*, 14(7), 362.
- ResearchGate. (n.d.). (PDF) Nanofibrous Scaffolds for Skin Tissue Engineering and Wound Healing Based on Synthetic Polymers.
- Matrengenix. (n.d.). Natural vs Synthetic Polymers in Electrospinning Applications.
- UTRGV Faculty Web. (n.d.). Fabrication and Characterization of Centrifugally Spun **Poly(acrylic acid)** Nanofibers.

- SUNFEST. (n.d.). ELECTROSPINNING NATURAL POLYMERS FOR TISSUE ENGINEERING APPLICATIONS.
- Li, W. J., et al. (2005). Electrospun blends of natural and synthetic polymers as scaffolds for tissue engineering. Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2005, 5858–5861.
- Mohamed, A., et al. (2022). Electrospinning of Poly (Acrylamide), Poly (**Acrylic Acid**) and Poly (Vinyl Alcohol) Nanofibers: Characterization and Optimization Study on the Effect of Different Parameters on Mean Diameter Using Taguchi Design of Experiment Method. *Materials* (Basel), 15(17), 5876.
- Li, W. J., et al. (2005). Electrospun blends of natural and synthetic polymers as scaffolds for tissue engineering. Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2005, 5858–5861.
- ResearchGate. (n.d.). (PDF) Overview of Electrospinning for Tissue Engineering Applications.
- González-Pérez, F., et al. (2022). Polymer-Based Scaffolds for Soft-Tissue Engineering. *Polymers*, 14(15), 3163.
- IntechOpen. (2019). Poly(lactic acid) (PLA) Nanofibers for Bone Tissue Engineering.
- Fernández-Pérez, J., et al. (2023). Versatile Biodegradable Poly(**acrylic acid**)-Based Hydrogels Infiltrated in Porous Titanium Implants to Improve the Biofunctional Performance. *ACS Applied Materials & Interfaces*, 15(25), 30595–30610.
- Ramakrishna, S., et al. (2006). Nanofibers and their applications in tissue engineering. *Tissue Engineering*, 12(5), 1171-1185.
- Semantic Scholar. (n.d.). [PDF] Poly(lactic acid) (PLA) Nanofibers for Bone Tissue Engineering.
- Liu, S., et al. (2020). The Construction of Multi-Incorporated Polylactic Composite Nanofibrous Scaffold for the Potential Applications in Bone Tissue Regeneration. *Polymers*, 12(11), 2536.
- CoLab. (n.d.). Design of Electrospun Hydrophobically Modified Poly**acrylic acid** Hydrogel Nanofibers and their Application for Removal of Ciprofloxacin.
- OUCI. (n.d.). Poly**acrylic acid** polymers hydrogels intended to topical drug delivery: preparation and characterization.
- Liu, Z., et al. (2016). Electrospun Poly(**acrylic acid**)/Silica Hydrogel Nanofibers Scaffold for Highly Efficient Adsorption of Lanthanide Ions and Its Photoluminescence Performance. *ACS Applied Materials & Interfaces*, 8(35), 23213-23223.
- Bonacucina, G., et al. (2014). Poly**acrylic acid** polymers hydrogels intended to topical drug delivery: preparation and characterization. *Pharmaceutical development and technology*,

19(2), 226-236.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Nanofibers and their applications in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Electrospinning for Tissue Engineering Applications [mdpi.com]
- 3. A Review on the Electrospinning of Polymer Nanofibers and Its Biomedical Applications | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Versatile Biodegradable Poly(acrylic acid)-Based Hydrogels Infiltrated in Porous Titanium Implants to Improve the Biofunctional Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microstructure and Biological Properties of Electrospun In Situ Polymerization of Polycaprolactone-Graft-Polyacrylic Acid Nanofibers and Its Composite Nanofiber Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. matregenix.com [matregenix.com]

- 18. Electrospun blends of natural and synthetic polymers as scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. Development of poly (1,8 octanediol-co-citrate) and poly (acrylic acid) nanofibrous scaffolds for wound healing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overview of Tissue Engineering and Drug Delivery Applications of Reactive Electrospinning and Crosslinking Techniques of Polymeric Nanofibers with Highlights on Their Biocompatibility Testing and Regulatory Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. faculty.utrgv.edu [faculty.utrgv.edu]
- 24. researchgate.net [researchgate.net]
- 25. itast.ir [itast.ir]
- 26. The Construction of Multi-Incorporated Polylactic Composite Nanofibrous Scaffold for the Potential Applications in Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Polyacrylic acid polymers hydrogels intended to topical drug delivery: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Electrospinning of Polyacrylic Acid Nanofibers for Tissue Engineering]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147446#electrospinning-of-polyacrylic-acid-nanofibers-for-tissue-engineering>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com